Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate
Description
Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate is a fused heterocyclic compound featuring a pyrylium core (a six-membered oxygen-containing aromatic ring) fused to a naphthalene system. The 5,6-dihydro modification reduces aromaticity in the pyran ring, while the 2,4-diphenyl substituents enhance steric bulk and electronic delocalization. The perchlorate (ClO₄⁻) counterion stabilizes the cationic pyrylium system through strong electrostatic interactions, contributing to its solubility in polar aprotic solvents and oxidative stability .
For example, benzo[c]pyrylium perchlorate is used as a precursor in one-step syntheses of naphthofuran derivatives, suggesting that similar methods (e.g., acid-catalyzed cyclization) may apply to the target compound . Multi-step approaches involving phosphoryl chloride (POCl₃) and dimethylformamide (DMF)—common in pyrazole and furan syntheses—could also be relevant .
Properties
IUPAC Name |
2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19O.ClHO4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-14,17H,15-16H2;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQHGISLOLACGG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74863-87-9 | |
| Record name | Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74863-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions to form the naphthopyrylium core. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid or perchloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthopyrylium core, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, reduction can produce dihydro derivatives, and substitution reactions can lead to a wide range of functionalized naphthopyrylium compounds.
Scientific Research Applications
Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Properties of Naphtho[1,2-b]pyrylium Derivatives and Analogues
*Molecular formulas for the target compound and analogues are inferred from structural data in and synthetic precedents .
- Electronic Effects : The perchlorate counterion in the target compound acts as a strong electron-withdrawing group (EWG), polarizing the pyrylium core and enhancing electrophilicity. In contrast, the thiopyrylium analogue replaces oxygen with sulfur, lowering electronegativity and increasing resonance stabilization due to sulfur’s larger atomic radius .
Spectral Data and Characterization
While direct spectral data for the target compound are unavailable, comparisons can be inferred:
- 1H-NMR: Aromatic protons in the target compound’s naphthalene and phenyl groups would resonate at δ 7.5–8.2, similar to naphthofuran derivatives (δ 7.3–8.5 in ). The perchlorate’s EWG effect may slightly deshield protons compared to non-ionic analogues .
- IR Spectroscopy : A strong C–O stretch (~1650 cm⁻¹) and ClO₄⁻ absorption (~1100 cm⁻¹) would distinguish the target compound from thiopyryliums (C–S stretch ~650 cm⁻¹) .
Biological Activity
Naphtho[1,2-b]pyrylium compounds have garnered attention in recent years due to their unique structural properties and potential biological activities. This article explores the biological activity of the specific compound Naphtho[1,2-b]pyrylium, 5,6-dihydro-2,4-diphenyl-, perchlorate , focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
Naphtho[1,2-b]pyrylium perchlorate is characterized by its naphthalene core fused with a pyrylium ring. The presence of phenyl groups at positions 2 and 4 enhances its stability and solubility in organic solvents. The perchlorate anion contributes to its overall ionic character.
Synthesis Methods
The synthesis of naphtho[1,2-b]pyrylium compounds typically involves multi-step reactions starting from naphthalene derivatives. Recent studies have reported various synthetic strategies that yield high purity and yield rates:
- Method A : Reaction of naphthalene derivatives with electrophilic agents under acidic conditions.
- Method B : Utilization of microwave-assisted synthesis to improve reaction times and yields.
Anticancer Properties
Research indicates that naphtho[1,2-b]pyrylium compounds exhibit significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.3 | Apoptosis induction |
| HeLa | 3.8 | ROS generation |
| A549 | 4.1 | Caspase activation |
Antimicrobial Activity
Naphtho[1,2-b]pyrylium compounds have also been evaluated for their antimicrobial properties. Studies show they are effective against a range of bacteria and fungi. The antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- Anticancer Study : A clinical trial involving ARQ 501 (a derivative of naphtho[1,2-b]pyrylium) showed promising results in phase I trials for patients with solid tumors. The compound exhibited a favorable safety profile while demonstrating efficacy in reducing tumor size.
- Antimicrobial Study : In vitro tests against multi-drug resistant bacterial strains revealed that naphtho[1,2-b]pyrylium derivatives could serve as potential leads for new antimicrobial agents due to their potent inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
